Researchers use ertapenem to study how bacteria develop resistance to carbapenem antibiotics. By exposing bacteria to ertapenem in controlled laboratory settings, scientists can identify genetic mutations or the production of enzymes (carbapenemases) that allow bacteria to evade the drug's effects. This knowledge is vital for developing new strategies to combat resistance [].
Ertapenem can be incorporated into culture-based methods to differentiate between carbapenem-resistant Enterobacterales (CRE) strains. By using media supplemented with ertapenem, researchers can distinguish between bacteria with different levels of resistance. This helps in the rapid and accurate identification of highly resistant strains like carbapenemase-producing CRE, informing optimal treatment decisions [].
Scientific research utilizes ertapenem as a benchmark antibiotic when evaluating the efficacy of new antibiotic candidates. By comparing the effectiveness of novel drugs against a well-characterized antibiotic like ertapenem, researchers can assess the potential of new treatments to combat infections caused by multidrug-resistant bacteria [].
Research involving ertapenem explores strategies to optimize its use in clinical settings. This includes investigating the impact of factors like patient protein levels on ertapenem's effectiveness and exploring alternative dosing regimens to maximize its therapeutic potential while minimizing the risk of resistance development.
Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, primarily used in the treatment of various bacterial infections. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic strains. Its chemical formula is , with a molecular weight of approximately 475.515 g/mol . Ertapenem is particularly noted for its stability against hydrolysis by various beta-lactamases, making it a valuable option in treating infections caused by resistant bacteria .
Ertapenem functions as a beta-lactam antibiotic, which means it contains a beta-lactam ring that is crucial for its antibacterial activity. The primary reaction involves the binding of ertapenem to penicillin-binding proteins (PBPs) on bacterial cell walls. This binding inhibits the cross-linking of peptidoglycan layers, ultimately leading to bacterial cell lysis and death. The drug's resistance to hydrolysis by certain beta-lactamases allows it to maintain its efficacy against many resistant strains .
Ertapenem exhibits a bactericidal mechanism of action by interfering with bacterial cell wall synthesis. It has a strong affinity for PBPs, particularly PBPs 2 and 3, which are essential for maintaining cell wall integrity. The inhibition of these proteins leads to osmotic instability and cell lysis . Ertapenem is effective against a variety of pathogens, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, although it shows limited activity against Pseudomonas aeruginosa and Enterococcus species .
The synthesis of ertapenem involves several steps, typically starting from simpler carbapenem intermediates. One common method includes an organocatalytic Mannich reaction with anilines to produce the desired carbapenem structure. This process may involve various chemical transformations to ensure the correct stereochemistry and functional groups are present in the final product . The synthesis pathway emphasizes the importance of stability against dehydropeptidase I hydrolysis, allowing ertapenem to be administered without additional inhibitors .
Ertapenem is primarily used in clinical settings for treating:
Its once-daily dosing regimen is advantageous compared to other carbapenems, which often require multiple administrations throughout the day due to shorter half-lives .
Ertapenem shares structural similarities with other carbapenems but has distinct characteristics that set it apart. Below is a comparison with two other notable carbapenems:
Compound | Spectrum of Activity | Half-Life | Dosing Frequency | Stability Against Beta-Lactamases |
---|---|---|---|---|
Ertapenem | Broad (limited against Pseudomonas) | ~4 hours | Once daily | Resistant to many types |
Imipenem | Broad (including Pseudomonas) | ~1 hour | Multiple times daily | Requires dehydropeptidase inhibitor |
Meropenem | Broad (including Pseudomonas) | ~1 hour | Multiple times daily | More stable than imipenem |
Unique Features of Ertapenem:
Health Hazard;Environmental Hazard